benzoic acid;(1R,2S)-cyclopentane-1,2-diol

Catalog No.
S13060047
CAS No.
610304-85-3
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzoic acid;(1R,2S)-cyclopentane-1,2-diol

CAS Number

610304-85-3

Product Name

benzoic acid;(1R,2S)-cyclopentane-1,2-diol

IUPAC Name

benzoic acid;(1S,2R)-cyclopentane-1,2-diol

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C7H6O2.C5H10O2/c8-7(9)6-4-2-1-3-5-6;6-4-2-1-3-5(4)7/h1-5H,(H,8,9);4-7H,1-3H2/t;4-,5+

InChI Key

UMYSMQQZKPLCGH-OVVSMXPMSA-N

Canonical SMILES

C1CC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O

Isomeric SMILES

C1C[C@H]([C@H](C1)O)O.C1=CC=C(C=C1)C(=O)O

Benzoic acid; (1R,2S)-cyclopentane-1,2-diol is a compound that combines the properties of benzoic acid and a specific stereoisomer of cyclopentane-1,2-diol. Benzoic acid, with the molecular formula C7H6O2C_7H_6O_2, is a simple aromatic carboxylic acid known for its use as a preservative in food and cosmetics. The compound (1R,2S)-cyclopentane-1,2-diol, with the molecular formula C5H10O2C_5H_{10}O_2, features two hydroxyl groups on adjacent carbon atoms in a cyclopentane ring, contributing to its unique chemical reactivity and biological properties.

The structural formula of (1R,2S)-cyclopentane-1,2-diol can be represented as:

C1CC C C 1 O O\text{C}_1\text{CC C C 1 O O}

This compound is characterized by its chirality, with specific stereochemical configurations at the 1 and 2 positions of the cyclopentane ring. Its presence in various

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Converting to benzyl alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: Further oxidizing to form benzaldehyde or other derivatives.

The cyclopentane-1,2-diol part can participate in reactions such as:

  • Dehydration: Leading to the formation of cyclic ethers.
  • Oxidation: Converting to carbonyl compounds depending on the conditions used.

Combining these two components can lead to complex reactions where benzoic acid can modify the reactivity of the cyclopentane diol, potentially forming novel compounds through condensation or substitution reactions.

Benzoic acid is known for its antimicrobial properties and is widely used as a food preservative due to its ability to inhibit the growth of bacteria and fungi. The (1R,2S)-cyclopentane-1,2-diol has shown potential biological activities as well, including:

  • Antioxidant properties: Protecting cells from oxidative stress.
  • Antimicrobial effects: Similar to benzoic acid, it may exhibit inhibitory effects against certain pathogens.

Research indicates that compounds like (1R,2S)-cyclopentane-1,2-diol could be explored for therapeutic applications due to their structural characteristics and biological activities.

The synthesis of benzoic acid can be achieved through various methods:

  • Oxidation of toluene: Using potassium permanganate or chromic acid to yield benzoic acid from alkylbenzene derivatives .

For (1R,2S)-cyclopentane-1,2-diol:

  • Hydroxylation of cyclopentene: This can be done using reagents like osmium tetroxide or potassium permanganate under controlled conditions to ensure the formation of the desired stereoisomer .

When synthesizing derivatives combining both components, one might employ coupling reactions or condensation techniques under acidic or basic conditions.

Benzoic acid and its derivatives have numerous applications:

  • Food industry: Used as a preservative due to its antimicrobial properties.
  • Pharmaceuticals: Utilized in various formulations for its antiseptic qualities.

The (1R,2S)-cyclopentane-1,2-diol may find applications in:

  • Synthetic organic chemistry: As a building block for more complex molecules.
  • Research settings: Investigating its biological properties and potential medicinal uses.

Research into the interactions between benzoic acid and (1R,2S)-cyclopentane-1,2-diol is limited but essential for understanding their combined effects. Studies might focus on:

  • Synergistic effects: How these compounds interact at a molecular level when combined.
  • Toxicological assessments: Evaluating safety profiles when used together in formulations.

Such studies are critical for developing new therapeutic agents or enhancing existing ones.

Several compounds share structural similarities with benzoic acid; (1R,2S)-cyclopentane-1,2-diol. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Methylcyclopentane-1,2-diolCyclopentane diolContains a methyl group affecting reactivity
(1R,2R)-Cyclopentane-1,2-diolCyclopentane diolDifferent stereochemistry influencing properties
Benzoic AcidAromatic carboxylic acidSimple structure with strong preservative qualities
3-Hydroxybenzoic AcidHydroxy-substituted benzoic acidEnhanced solubility and reactivity

The uniqueness of benzoic acid; (1R,2S)-cyclopentane-1,2-diol lies in its combination of an aromatic carboxylic acid with a chiral cyclopentane diol structure. This dual functionality opens avenues for diverse chemical behavior not seen in simpler compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

224.10485899 g/mol

Monoisotopic Mass

224.10485899 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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